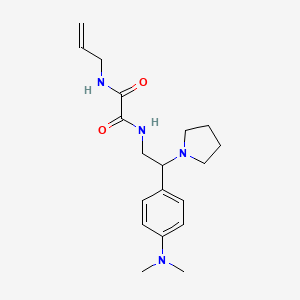

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

CAS No.: 941995-00-2

Cat. No.: VC6329982

Molecular Formula: C19H28N4O2

Molecular Weight: 344.459

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941995-00-2 |

|---|---|

| Molecular Formula | C19H28N4O2 |

| Molecular Weight | 344.459 |

| IUPAC Name | N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-prop-2-enyloxamide |

| Standard InChI | InChI=1S/C19H28N4O2/c1-4-11-20-18(24)19(25)21-14-17(23-12-5-6-13-23)15-7-9-16(10-8-15)22(2)3/h4,7-10,17H,1,5-6,11-14H2,2-3H3,(H,20,24)(H,21,25) |

| Standard InChI Key | SUVFSPIJTRWIGH-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N2CCCC2 |

Introduction

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. This compound features an allyl group and a pyrrolidine moiety, contributing to its diverse chemical properties and potential applications in medicinal chemistry. The structure includes a dimethylamino group attached to a phenyl ring, which is linked to a pyrrolidine ring via an ethyl chain, and an oxalamide backbone. The presence of these functional groups makes it an interesting subject for studies related to pharmacology and biochemistry.

Synthesis

The synthesis of N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves several key steps, including the formation of the oxalamide backbone and the attachment of the allyl, dimethylamino, and pyrrolidine moieties. The reaction conditions, such as temperature, solvent choice, and reaction time, must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions and Interactions

This compound can undergo various chemical reactions, including nucleophilic and electrophilic substitutions, due to the presence of reactive functional groups. The allyl group can participate in reactions such as addition reactions, while the oxalamide backbone can undergo hydrolysis or aminolysis. The dimethylamino group can interact with acids to form salts, and the pyrrolidine ring can participate in ring-opening reactions.

Biological Activity and Applications

While specific biological activity data for N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is limited, compounds with similar structures often exhibit potential therapeutic applications. For instance, oxalamides are known for their role in inhibiting enzymes or interacting with receptors, which can modulate signaling pathways and influence physiological processes. The compound's potential applications could include areas such as neuropharmacology or oncology, depending on its ability to interact with specific biological targets.

Analytical Techniques

The structure and purity of N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular conformation and purity of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume